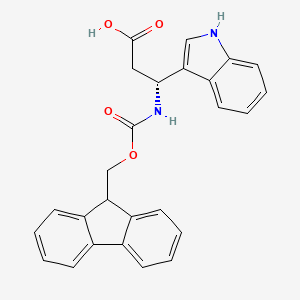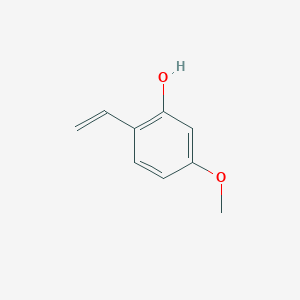
5-Chloro-2-(prop-2-YN-1-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(prop-2-YN-1-YL)pyridine is a chemical compound with the molecular formula C8H6ClN. It is a pyridine derivative, where the pyridine ring is substituted with a chlorine atom at the 5-position and a prop-2-yn-1-yl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(prop-2-YN-1-YL)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(prop-2-YN-1-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction to form corresponding alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alkanes.
Aplicaciones Científicas De Investigación
5-Chloro-2-(prop-2-YN-1-YL)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(prop-2-YN-1-YL)pyridine involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- 2-(prop-1-yn-1-yl)pyridine
- 2-(prop-2-yn-1-yl)pyrrolidine
Comparison
5-Chloro-2-(prop-2-YN-1-YL)pyridine is unique due to the presence of both a chlorine atom and a prop-2-yn-1-yl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions.
Propiedades
Fórmula molecular |
C8H6ClN |
|---|---|
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
5-chloro-2-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-2-3-8-5-4-7(9)6-10-8/h1,4-6H,3H2 |
Clave InChI |
SBPQLZOGUZVRJB-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=NC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


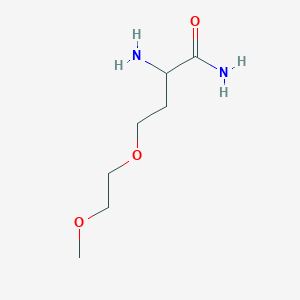

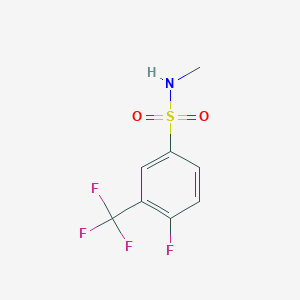
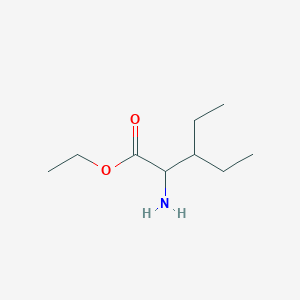
![[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanol](/img/structure/B13617110.png)
![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
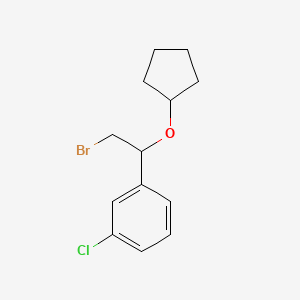
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)
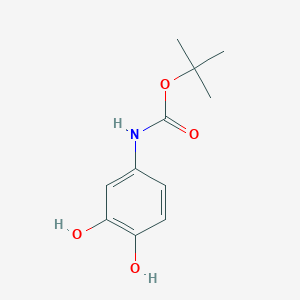
![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
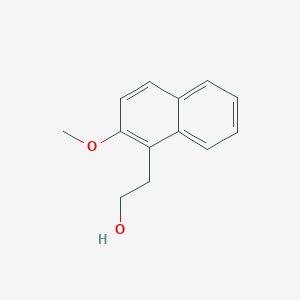
![2-{[1,1'-Biphenyl]-3-yl}benzoic acid](/img/structure/B13617160.png)
